molecular formula C10H16BrNO4 B580083 Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 160488-61-9

Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B580083
CAS No.: 160488-61-9
M. Wt: 294.145
InChI Key: QLCVEDMSYIVTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A related compound without the bromine and ester groups.

    6-Bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylic Acid: The carboxylic acid derivative of the compound.

    Ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate: A structurally similar compound with different substituents

Uniqueness

Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of a bromine atom, spirocyclic structure, and ethyl ester functional group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 160488-61-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a spirocyclic structure that includes both dioxolane and azaspiro functionalities. The molecular formula is C10H16BrNO4C_{10}H_{16}BrNO_4, with a molecular weight of approximately 294.15 g/mol. The synthesis typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with bromine and ethyl chloroformate under controlled conditions, allowing for the formation of the desired ester product .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Notably, it has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Mycobacterium bovis5 µM
Staphylococcus aureus8 µM
Escherichia coliNot active

The compound's effectiveness against Mycobacterium bovis suggests potential applications in treating mycobacterial infections, while its activity against Staphylococcus aureus highlights its relevance in combating Gram-positive bacteria .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within bacterial cells. The presence of the bromine atom and the spirocyclic structure enhances its reactivity and ability to modulate enzyme activity. Preliminary studies suggest that it may inhibit critical pathways involved in bacterial cell wall synthesis or function as an antagonist to certain receptors involved in microbial growth regulation .

Study on Antimycobacterial Activity

A significant study focused on the compound's antitubercular properties demonstrated its effectiveness against resistant strains of Mycobacterium tuberculosis. The study reported that modifications to the side chains could enhance activity, indicating a structure-activity relationship that merits further exploration .

Evaluation of Toxicity

While the antimicrobial properties are promising, toxicity assessments revealed that this compound exhibited some cytotoxic effects on HepG2 (liver) and Vero (monkey kidney) cell lines at higher concentrations (IC50 values not specified). This necessitates careful consideration during therapeutic development to balance efficacy with safety profiles .

Properties

IUPAC Name

ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO4/c1-2-14-9(13)12-4-3-10(8(11)7-12)15-5-6-16-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCVEDMSYIVTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(C(C1)Br)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188912
Record name Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160488-61-9
Record name Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160488-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.